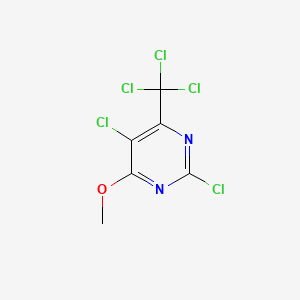![molecular formula C24H31N3O2 B13353322 N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring, a biphenyl moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the reaction of ethylamine with a suitable ketone to form the piperidine ring.
Biphenyl Formation: The biphenyl moiety can be synthesized via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Isoxazole Ring Formation: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the piperidine, biphenyl, and isoxazole fragments together using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The biphenyl and isoxazole rings make this compound suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with neurotransmitter receptors, while the biphenyl and isoxazole rings may interact with other proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-4-yl)-1H-indazol-5-amine
- N-(1-ethylpiperidin-4-yl)-N-methyl-octahydro-1H-indole-2-carboxamide
- (1-Ethylpiperidin-4-yl)acetic acid hydrate
Uniqueness
N-(5-(1-Ethylpiperidin-4-yl)-2’,3’,4’,5’-tetrahydro-[1,1’-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a piperidine ring, a biphenyl moiety, and an isoxazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H31N3O2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)-4-(1-ethylpiperidin-4-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-27-13-11-18(12-14-27)20-9-10-22(21(16-20)19-7-5-4-6-8-19)25-24(28)23-15-17(2)29-26-23/h7,9-10,15-16,18H,3-6,8,11-14H2,1-2H3,(H,25,28) |
InChI Key |
JTPQIYRHKGBHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C)C4=CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)


![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)

![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)


